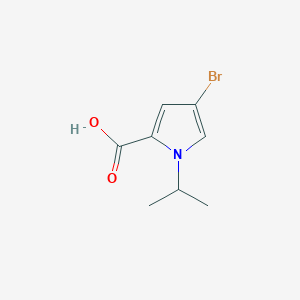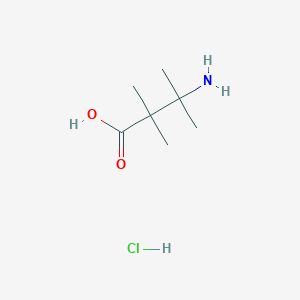![molecular formula C12H12BrNO2 B1523425 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione CAS No. 1250410-73-1](/img/structure/B1523425.png)
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione
Overview
Description
“1-[(3-Bromophenyl)methyl]piperidine-2,6-dione” is a chemical compound with the CAS Number: 1250410-73-1 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-bromobenzyl)-2,6-piperidinedione . The InChI code for this compound is 1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Enantiomeric Resolution and Simulation Studies
Enantiomeric resolution and simulation studies on similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione have demonstrated the potential for chiral separation using Chiralpak IA columns, highlighting the importance of hydrogen bonding and π–π interactions in chiral resolution. This research could inform methods for resolving enantiomers of 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione for potential therapeutic applications (Ali et al., 2016).
Synthesis and Evaluation of Derivatives for Biological Activity
Studies on the synthesis of Nα-urethane-protected β- and γ-amino acids from derivatives indicate the versatility of these compounds in synthesizing biologically relevant molecules, suggesting that 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione could serve as a precursor in the synthesis of novel bioactive compounds (Cal et al., 2012).
Photocycloaddition and Chemical Transformations
The preparation and intramolecular [2+2]-photocycloaddition studies of related compounds provide insights into chemical transformations that could be applied to 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione for creating complex molecular architectures with potential pharmacological applications (Albrecht, Basler, & Bach, 2008).
Aromatase Inhibition for Cancer Therapy
Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors for cancer therapy highlights the therapeutic potential of structurally similar compounds in hormone-dependent diseases, suggesting that modifications of 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione could yield new inhibitors with improved selectivity and potency (Hartmann & Batzl, 1986).
Anticonvulsant Activity
The synthesis and evaluation of new N-Mannich bases derived from related compounds for anticonvulsant activity demonstrate the potential for developing new therapeutic agents from 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione derivatives, indicating its utility in medicinal chemistry (Obniska, Rzepka, & Kamiński, 2012).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKFEYCNAICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



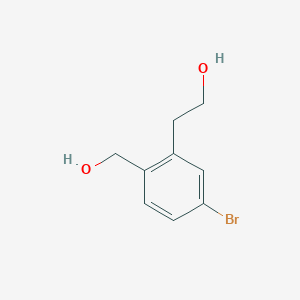
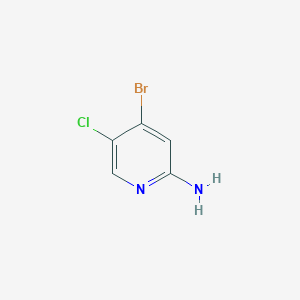
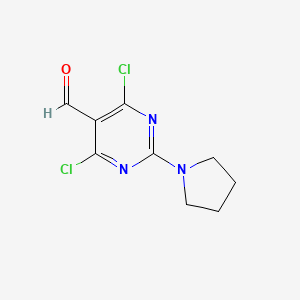
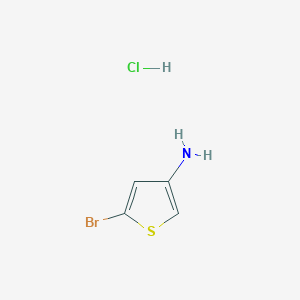
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
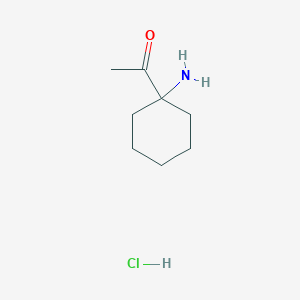

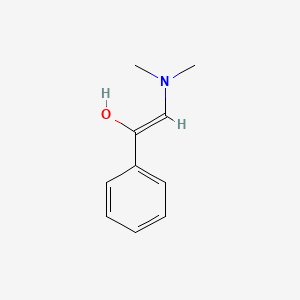
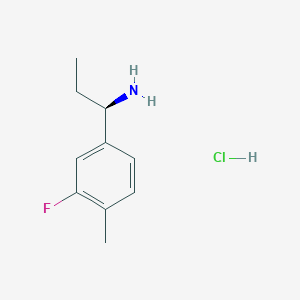
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
